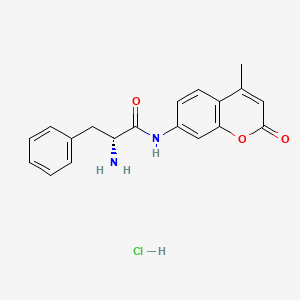
H-D-Phe-AMC hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-D-Phe-AMC hydrochloride, also known as D-phenylalanine 7-amino-4-methylcoumarin hydrochloride, is a synthetic compound widely used in scientific research. It is a fluorogenic substrate that releases a fluorescent signal upon enzymatic cleavage, making it valuable in various biochemical assays.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Phe-AMC hydrochloride typically involves the coupling of D-phenylalanine with 7-amino-4-methylcoumarin. This reaction is often carried out using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in an organic solvent like dimethylformamide (DMF). The reaction conditions usually include stirring at room temperature for several hours to ensure complete coupling.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product, ensuring it meets the required specifications for research applications.
化学反应分析
Types of Reactions
H-D-Phe-AMC hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed by proteolytic enzymes, releasing 7-amino-4-methylcoumarin, which emits fluorescence.
Substitution: The amino group in the coumarin moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis is commonly performed using serine proteases under physiological conditions (pH 7.4, 37°C).
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Hydrolysis: The major product is 7-amino-4-methylcoumarin, which is fluorescent and can be detected using spectrophotometric methods.
Substitution: Depending on the substituent introduced, various derivatives of this compound can be synthesized.
科学研究应用
H-D-Phe-AMC hydrochloride has a wide range of applications in scientific research:
Biochemistry: Used as a substrate in enzyme assays to measure protease activity.
Molecular Biology: Employed in studies involving protein-protein interactions and enzyme kinetics.
Medicine: Utilized in diagnostic assays to detect enzyme deficiencies or abnormalities.
Industry: Applied in quality control processes to monitor enzyme activity in pharmaceutical production.
作用机制
The mechanism of action of H-D-Phe-AMC hydrochloride involves its cleavage by specific proteolytic enzymes. Upon enzymatic hydrolysis, the compound releases 7-amino-4-methylcoumarin, which fluoresces. This fluorescence can be quantitatively measured, providing insights into enzyme activity and kinetics. The molecular targets are typically serine proteases, and the pathway involves the cleavage of the peptide bond between D-phenylalanine and 7-amino-4-methylcoumarin.
相似化合物的比较
Similar Compounds
H-L-Phe-AMC hydrochloride: The L-isomer of phenylalanine coupled with 7-amino-4-methylcoumarin.
H-D-Leu-AMC hydrochloride: D-leucine coupled with 7-amino-4-methylcoumarin.
H-D-Val-AMC hydrochloride: D-valine coupled with 7-amino-4-methylcoumarin.
Uniqueness
H-D-Phe-AMC hydrochloride is unique due to its specific interaction with certain proteolytic enzymes, making it a valuable tool in enzyme assays. Its high sensitivity and specificity for detecting protease activity set it apart from other similar compounds.
属性
IUPAC Name |
(2R)-2-amino-N-(4-methyl-2-oxochromen-7-yl)-3-phenylpropanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3.ClH/c1-12-9-18(22)24-17-11-14(7-8-15(12)17)21-19(23)16(20)10-13-5-3-2-4-6-13;/h2-9,11,16H,10,20H2,1H3,(H,21,23);1H/t16-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCLWALSXXXJCV-PKLMIRHRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H](CC3=CC=CC=C3)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
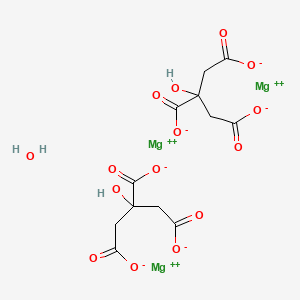
![Methyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B6309110.png)
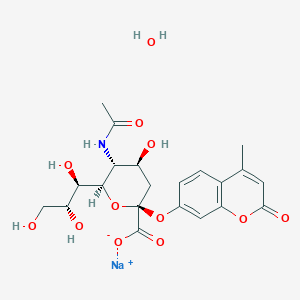
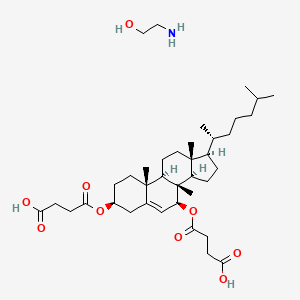
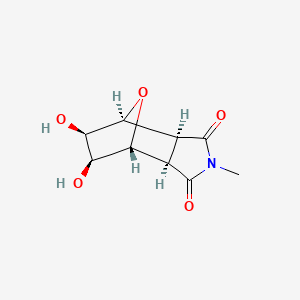
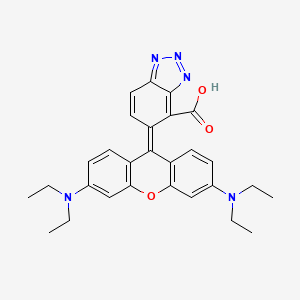
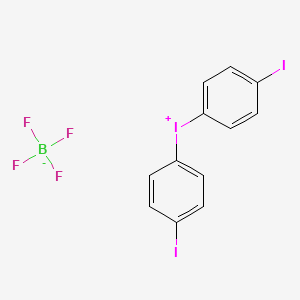
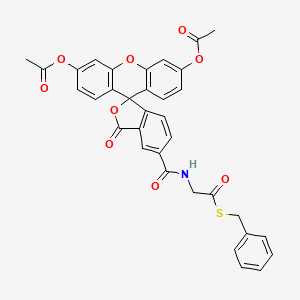
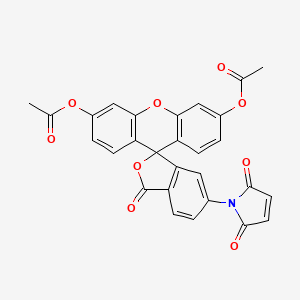
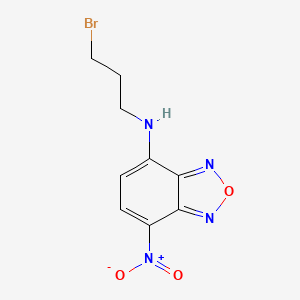
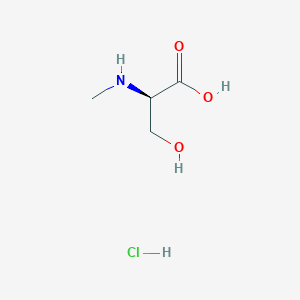
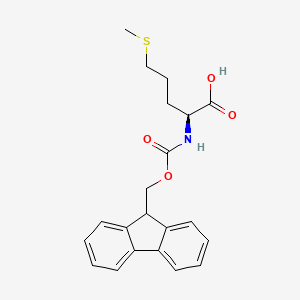
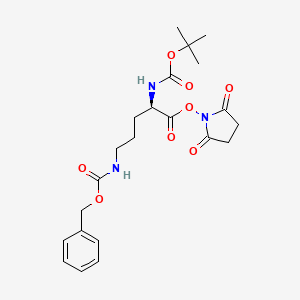
![3-{[(Tert-butoxy)carbonyl][3-(propan-2-yloxy)propyl]amino}propanoic acid](/img/structure/B6309200.png)
